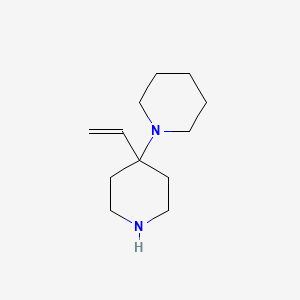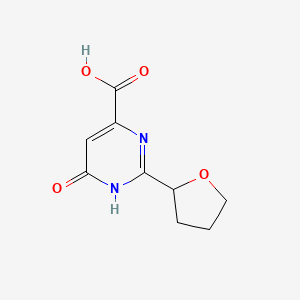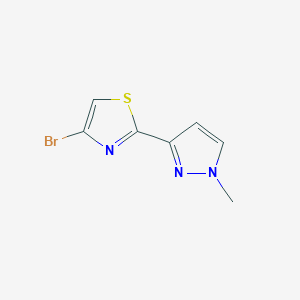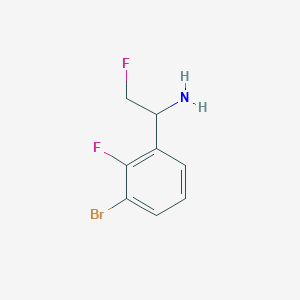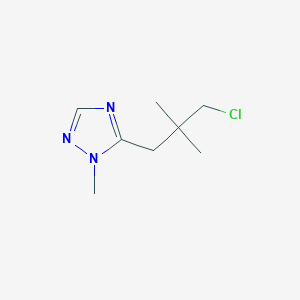
1-(3-Methylcyclohexyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylcyclohexyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . It features a cyclopropane ring attached to a cyclohexane ring with a methyl group at the 3-position, and an amine group at the 1-position of the cyclopropane ring. This compound is primarily used for research purposes.
Méthodes De Préparation
The synthesis of 1-(3-Methylcyclohexyl)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable cyclohexane derivative followed by amination. The reaction conditions typically include the use of a strong base and a suitable amine source. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity .
Analyse Des Réactions Chimiques
1-(3-Methylcyclohexyl)cyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-Methylcyclohexyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving amine-containing compounds and their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.
Mécanisme D'action
The mechanism by which 1-(3-Methylcyclohexyl)cyclopropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
1-(3-Methylcyclohexyl)cyclopropan-1-amine can be compared with other similar compounds such as:
Cyclopropylamine: Lacks the cyclohexane ring and methyl group, making it less complex.
Cyclohexylamine: Contains a cyclohexane ring but lacks the cyclopropane ring, resulting in different chemical properties.
3-Methylcyclohexylamine: Similar structure but without the cyclopropane ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
1-(3-methylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H19N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h8-9H,2-7,11H2,1H3 |
Clé InChI |
QOVDGJLAXAONQX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


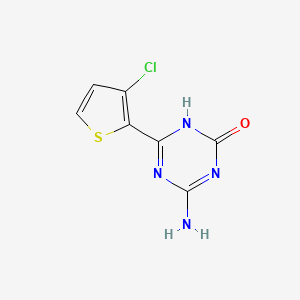
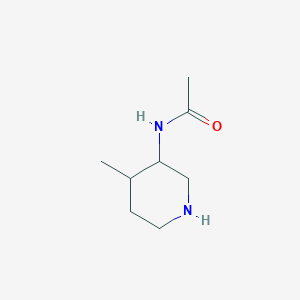
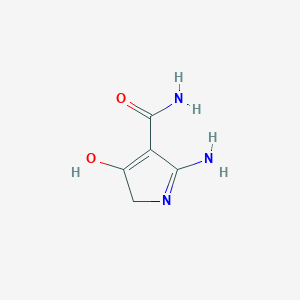
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
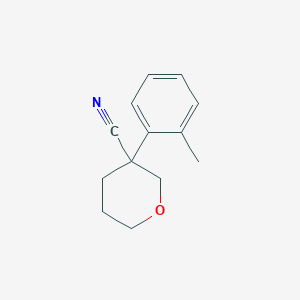
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
